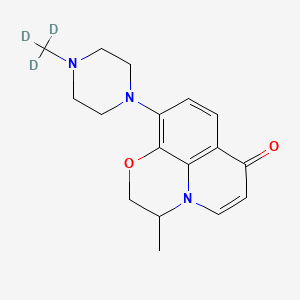
Defluoro-decarboxyl Ofloxacin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Defluoro-decarboxyl Ofloxacin-d3 is a labeled analogue of Defluoro-decarboxyl Ofloxacin, which is a degradation product of Ofloxacin . Ofloxacin is a second-generation fluoroquinolone used to treat various bacterial infections . The modification of Ofloxacin to create this compound involves the removal of fluorine and carboxyl groups, making it a unique compound for research and industrial applications .
Métodos De Preparación
The synthesis of Defluoro-decarboxyl Ofloxacin-d3 involves several steps. One common method includes dissolving Ofloxacin in ethanol and adding a few drops of concentrated sulfuric acid. The reaction mixture is then refluxed for 48 hours . This process results in the formation of this compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
Defluoro-decarboxyl Ofloxacin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Defluoro-decarboxyl Ofloxacin-d3 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Defluoro-decarboxyl Ofloxacin-d3 is similar to that of Ofloxacin. It acts on DNA gyrase and topoisomerase IV, enzymes that prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting these enzymes, this compound halts DNA replication, leading to the death of bacterial cells .
Comparación Con Compuestos Similares
Defluoro-decarboxyl Ofloxacin-d3 can be compared with other fluoroquinolones such as:
Norfloxacin: The first broad-spectrum antibacterial agent in the fluoroquinolone class.
Ciprofloxacin: Known for its effectiveness against Gram-negative bacteria.
Levofloxacin: A more potent isomer of Ofloxacin with a broader spectrum of activity.
Moxifloxacin: Effective against both Gram-positive and Gram-negative bacteria.
This compound is unique due to its specific modifications, which make it a valuable tool for studying the degradation and metabolic pathways of fluoroquinolones .
Propiedades
Fórmula molecular |
C17H21N3O2 |
|---|---|
Peso molecular |
302.39 g/mol |
Nombre IUPAC |
2-methyl-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraen-10-one |
InChI |
InChI=1S/C17H21N3O2/c1-12-11-22-17-14(19-9-7-18(2)8-10-19)4-3-13-15(21)5-6-20(12)16(13)17/h3-6,12H,7-11H2,1-2H3/i2D3 |
Clave InChI |
WOQOMBVQEWCELR-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C=CN4C(CO3)C |
SMILES canónico |
CC1COC2=C(C=CC3=C2N1C=CC3=O)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


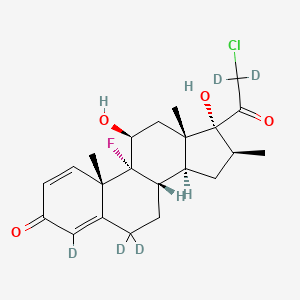
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
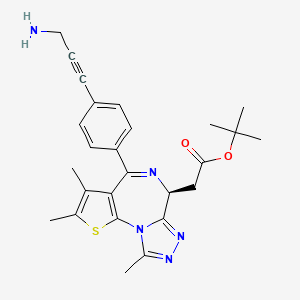
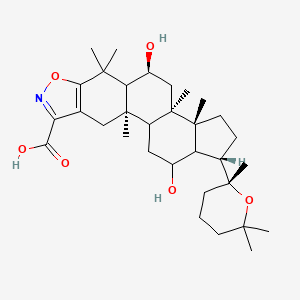
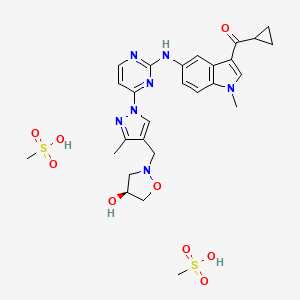
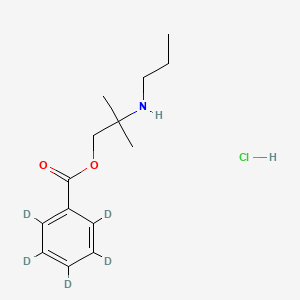
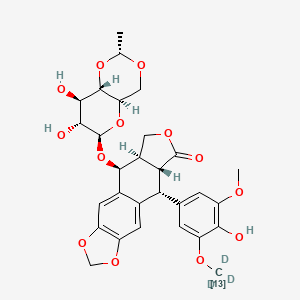
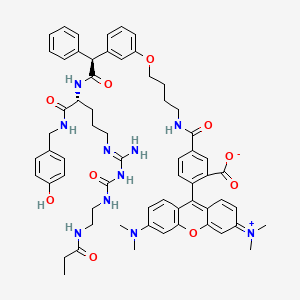

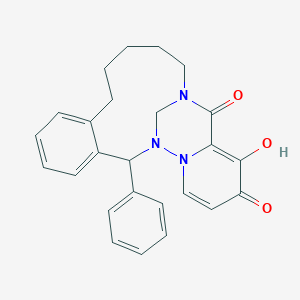
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)

